N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide is a complex organic compound that features a thiadiazole ring and a tricyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been found to inhibit processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to disruption of processes related to DNA replication . This disruption inhibits the replication of both bacterial and cancer cells
Biochemical Pathways
Given its ability to disrupt dna replication processes , it can be inferred that it affects the DNA replication pathway, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The result of this compound’s action is the inhibition of cell replication, as it disrupts processes related to DNA replication . This makes it a potential candidate for use as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,3,4-thiadiazole and a suitable tricyclic precursor. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[730
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives or tricyclic compounds with comparable structures.
Uniqueness
The uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide lies in its specific combination of functional groups and ring structures, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-17-18-13(23-7)16-11(20)5-8-6-22-14-15-10-4-2-3-9(10)12(21)19(8)14/h8H,2-6H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBMHUFPPUXQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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